REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH3:14])([CH3:13])[CH:7]([CH3:12])[N:8]2[CH3:11])=[CH:4][CH:3]=1.[F:15][C:16]([F:26])([F:25])[C:17](=O)[CH2:18][C:19](OCC)=[O:20]>>[O:20]=[C:19]1[CH:18]=[C:17]([C:16]([F:26])([F:25])[F:15])[C:3]2[C:2](=[CH:10][C:9]3[N:8]([CH3:11])[CH:7]([CH3:12])[C:6]([CH3:13])([CH3:14])[C:5]=3[CH:4]=2)[NH:1]1
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Name
|
|
Quantity
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6.9 g
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Type
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reactant
|
Smiles
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NC1=CC=C2C(C(N(C2=C1)C)C)(C)C
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Name
|
|
Quantity
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6.8 g
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Type
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reactant
|
Smiles
|
FC(C(CC(=O)OCC)=O)(F)F
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
an immediate reaction
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Type
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TEMPERATURE
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Details
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with heat evolution and formation of a solid
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Type
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TEMPERATURE
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Details
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The mixture was heated in an oil bath under a reflux condenser for 16 hrs at 135°-140° C.
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Duration
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16 h
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Type
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CUSTOM
|
Details
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triturated with 10 ml of diethyl ether
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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washed twice with cold ether
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Type
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CUSTOM
|
Details
|
When recrystallized from 275 ml of 95% ethanol
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Type
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CUSTOM
|
Details
|
the compound was obtained
|
Type
|
CUSTOM
|
Details
|
shrinking at 244° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
O=C1NC2=CC3=C(C=C2C(=C1)C(F)(F)F)C(C(N3C)C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |